1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide
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Overview
Description
1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C15H16BrNO2. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide can be synthesized through the reaction of 3-methoxycarbonylamino-4-methylpyridine with benzyl bromide. The reaction typically occurs in a solvent such as toluene, acetone, or acetonitrile, often at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide involves its interaction with molecular targets in cells. The positively charged nitrogen atom allows it to interact with negatively charged cellular components, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium bromide: This compound has a similar structure but with a fluorine atom instead of a hydrogen atom.
2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium bromide: This compound has an additional phenyl group attached to the pyridine ring
Uniqueness: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quaternary ammonium group makes it highly reactive in nucleophilic substitution reactions, and its potential biological activities make it a compound of interest in medicinal chemistry .
Properties
CAS No. |
6516-41-2 |
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Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
methyl 1-benzylpyridin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C14H14NO2.BrH/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
ITRVFZHSHIJYCZ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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